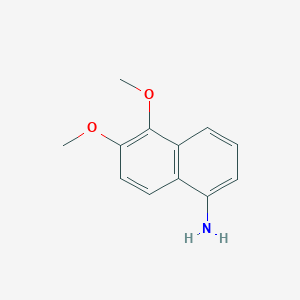
2-Naphthylamine, 5,6-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthylamine, 5,6-dimethoxy- is a chemical compound belonging to the class of naphthylamines Naphthylamines are derivatives of naphthalene, which consist of two fused benzene rings This compound is characterized by the presence of two methoxy groups (-OCH₃) attached to the naphthalene ring at positions 5 and 6, and an amino group (-NH₂) at position 2
Méthodes De Préparation
The synthesis of 2-Naphthylamine, 5,6-dimethoxy- typically involves the following steps:
Starting Material: The synthesis begins with 2-naphthol, which is commercially available.
Methoxylation: The 2-naphthol undergoes methoxylation to introduce methoxy groups at positions 5 and 6. This can be achieved using methanol and a suitable catalyst under controlled conditions.
Amination: The methoxylated intermediate is then subjected to amination to introduce the amino group at position 2.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-Naphthylamine, 5,6-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ortho-carboxy-hydrocinnamic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: The amino group can participate in substitution reactions, such as diazotization, where it is converted to a diazonium salt using nitrous acid (HNO₂). This diazonium salt can further react with various nucleophiles to form different substituted products.
Applications De Recherche Scientifique
2-Naphthylamine, 5,6-dimethoxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments. The compound’s ability to undergo various chemical reactions makes it valuable in organic synthesis.
Industry: It is used in the production of rubber antioxidants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthylamine, 5,6-dimethoxy- involves its interaction with molecular targets and pathways. For instance, its derivatives can inhibit enzymes or interact with cellular receptors, leading to various biological effects. The compound’s structure allows it to participate in redox reactions, which can influence cellular processes such as oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
2-Naphthylamine, 5,6-dimethoxy- can be compared with other naphthylamine derivatives, such as:
2-Naphthylamine: Lacks the methoxy groups and is known for its use in dye production but is also a known carcinogen.
1-Naphthylamine: Another isomer with different substitution patterns, used in similar applications but with distinct chemical properties.
2,5-Dimethoxyphenethylamine: Contains methoxy groups but differs in its overall structure and applications, primarily used in pharmaceutical research.
The presence of methoxy groups in 2-Naphthylamine, 5,6-dimethoxy- enhances its chemical reactivity and potential biological activities, making it unique among its peers.
Propriétés
Numéro CAS |
23922-96-5 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
5,6-dimethoxynaphthalen-1-amine |
InChI |
InChI=1S/C12H13NO2/c1-14-11-7-6-8-9(12(11)15-2)4-3-5-10(8)13/h3-7H,13H2,1-2H3 |
Clé InChI |
OXDJLMVTXLXCHL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C(=CC=C2)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide](/img/structure/B14175852.png)
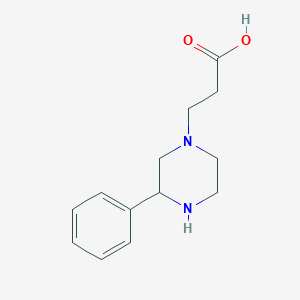

![4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]-](/img/structure/B14175866.png)
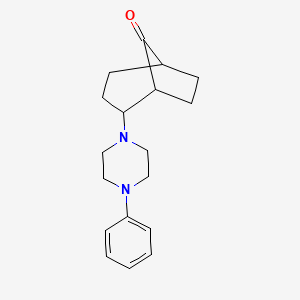
![3-[(Prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14175880.png)
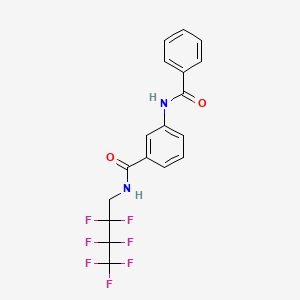


![1-[4-(Morpholine-4-carbonyl)phenyl]butan-1-one](/img/structure/B14175906.png)
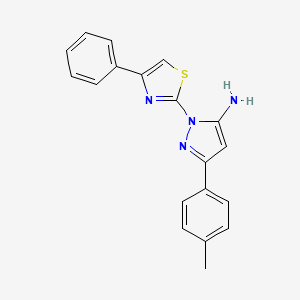
![2-[3-(Piperazin-1-yl)propyl]phthalazin-1(2H)-one](/img/structure/B14175911.png)
![4-Butoxy-6-(2-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14175914.png)
